Benzyl 3-cyclohexene-1-carboxylate
Overview
Description
Benzyl 3-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.27 g/mol . The IUPAC name for this compound is benzyl cyclohex-3-ene-1-carboxylate .
Molecular Structure Analysis
The compound has a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ester . The InChIKey for this compound is MJEQUKHBEDFOSW-UHFFFAOYSA-N .Chemical Reactions Analysis
A new bacterial carboxylesterase (CarEst3) was identified by genome mining and found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . CarEst3 displayed a high substrate tolerance and a stable catalytic performance .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 26.3 Ų and a complexity of 252 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 216.115029749 g/mol .Scientific Research Applications
Biocatalysis in Pharmaceutical Synthesis
Benzyl 3-cyclohexene-1-carboxylate is used in the synthesis of pharmaceutical intermediates. Enzymes like carboxylesterases have been identified to efficiently hydrolyze this compound for the production of optically active intermediates, which are crucial for creating drugs like Edoxaban, an anticoagulant medication .
Organic Synthesis
This compound serves as a precursor in various organic synthesis reactions. Its structure allows for enantioselective preparation, which is essential for creating chiral molecules used in different chemical applications .
Material Science
In material science, Benzyl 3-cyclohexene-1-carboxylate can be involved in the synthesis of activated carbon through pyrolysis methods, contributing to the development of eco-friendly materials .
Biochemistry Research
The compound’s properties make it suitable for biochemistry research, particularly in studying enzyme kinetics and mechanisms of action .
Chemical Education
It can also be used as a teaching tool in chemical education to demonstrate reactions at the benzylic position and resonance stabilization concepts .
Medicinal Chemistry
In medicinal chemistry, Benzyl 3-cyclohexene-1-carboxylate derivatives may be used as isosteric replacements for carboxylic acids in drug design, enhancing metabolic stability of pharmaceuticals .
Future Directions
The enantioselective hydrolysis of 4.0 M (560 g·L-1) rac-CHCM was accomplished, yielding (S)-CHCM with a >99% ee, a substrate to catalyst ratio of 1400 g·g-1, and a space-time yield of 538 g·L-1·d-1 . This suggests potential for further exploration and application in the field of organic synthesis .
Mechanism of Action
Target of Action
The primary target of Benzyl 3-cyclohexene-1-carboxylate is a bacterial carboxylesterase, specifically CarEst3 . This enzyme was identified through genome mining and has been found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure .
Mode of Action
The compound interacts with its target, CarEst3, through a process of hydrolysis. The enzyme CarEst3 hydrolyzes the racemic methyl 3-cyclohexene-1-carboxylate, which has a nearly symmetric structure, to synthesize (S)-CHCM .
Biochemical Pathways
The biochemical pathway involved in this process is the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate by CarEst3. This results in the synthesis of (S)-CHCM, an important building block for the synthesis of a wide range of pharmaceuticals and high-value products .
Result of Action
The result of the action of Benzyl 3-cyclohexene-1-carboxylate is the production of (S)-CHCM through the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate . This product is a key building block in the synthesis of various pharmaceuticals and high-value products .
properties
IUPAC Name |
benzyl cyclohex-3-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQUKHBEDFOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452170 | |
Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-cyclohexene-1-carboxylate | |
CAS RN |
91503-67-2 | |
Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.